Differential HDAC Inhibition: 4-Phenylbutyric Acid vs. 3-Phenylbutyric Acid
In a direct comparative study using DS19 mouse erythroleukemia cells, 4-phenylbutyric acid (4-PBA) was identified as a more effective inhibitor of histone deacetylase (HDAC) and a more potent inducer of histone acetylation than 3-phenylbutyric acid (3-PBA) [1]. This establishes a clear hierarchy of activity where 4-PBA is the preferred compound for epigenetic modulation, while 3-PBA serves as a less active control or for applications where reduced HDAC inhibition is desired [1].
| Evidence Dimension | Histone deacetylase (HDAC) inhibitory activity and induction of histone acetylation |
|---|---|
| Target Compound Data | Less effective HDAC inhibitor and inducer of histone acetylation (qualitative ranking) |
| Comparator Or Baseline | 4-Phenylbutyric acid (4-PBA) |
| Quantified Difference | 4-PBA is a 'more effective inhibitor' and 'more effective inducer' than 3-PBA |
| Conditions | DS19 mouse erythroleukemia cells, in vitro |
Why This Matters
This direct comparison is critical for researchers selecting between phenylbutyrate isomers for epigenetic studies, ensuring the appropriate compound is used for either potent HDAC inhibition (4-PBA) or as a less active control analog (3-PBA).
- [1] Lea, M. A. et al. Induction of histone acetylation and growth regulation in erythroleukemia cells by 4-phenylbutyrate and structural analogs. Anticancer Res. 1999, 19(3A), 1971–1976. View Source
